molecular formula C21H31N7O B11179622 4,6,7-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

4,6,7-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

Cat. No.: B11179622
M. Wt: 397.5 g/mol
InChI Key: GQLLQOJFVOJXIH-UHFFFAOYSA-N
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Description

4,6,7-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring can be introduced via a nucleophilic substitution reaction involving a suitable triazine precursor.

    Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction with a suitable halogenated precursor.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the triazine or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine or triazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenated precursors, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Polymer Science: The compound’s structure makes it a potential candidate for use in the development of novel polymers with specific properties.

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,7-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is unique due to its combination of a quinazoline core with a triazine ring and a morpholine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

IUPAC Name

4,6,7-trimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C21H31N7O/c1-15-11-18-17(3)24-21(25-19(18)12-16(15)2)26-20-22-13-28(14-23-20)6-4-5-27-7-9-29-10-8-27/h11-12H,4-10,13-14H2,1-3H3,(H2,22,23,24,25,26)

InChI Key

GQLLQOJFVOJXIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CCCN4CCOCC4)C

Origin of Product

United States

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